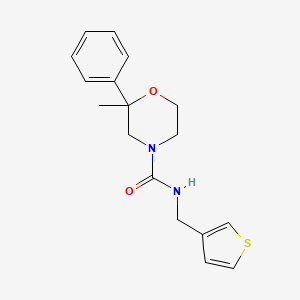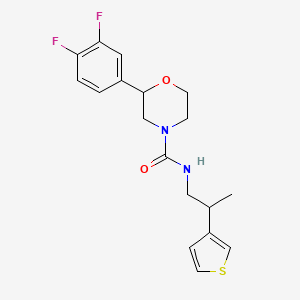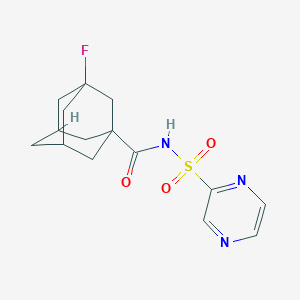
2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide, also known as MPTM, is a synthetic compound that belongs to the class of morpholine-carboxamide derivatives. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience.
Applications De Recherche Scientifique
2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. In pharmacology, 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has been used as a tool compound to study the function of certain receptors and ion channels in the nervous system. In neuroscience, 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has been shown to modulate the activity of certain neurotransmitter systems, such as the dopamine and serotonin systems.
Mécanisme D'action
The mechanism of action of 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide is not fully understood, but it is believed to involve the modulation of certain receptors and ion channels in the nervous system. 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has been shown to bind to the dopamine D2 receptor and the serotonin 5-HT2A receptor, which are involved in the regulation of mood, cognition, and behavior. 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has also been shown to modulate the activity of certain ion channels, such as the voltage-gated potassium channel Kv1.3, which is involved in the regulation of immune function.
Biochemical and Physiological Effects
2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have shown that 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide can inhibit the proliferation of cancer cells and the production of inflammatory cytokines. In vivo studies have shown that 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide can improve cognitive function and reduce anxiety-like behavior in animal models. 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has also been shown to have immunomodulatory effects, such as the inhibition of T cell activation and the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has several advantages for lab experiments, such as its high purity, stability, and solubility in water and organic solvents. 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide is also commercially available from various suppliers, which makes it easily accessible for researchers. However, 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has some limitations for lab experiments, such as its relatively high cost and limited availability in certain regions. 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide also has some potential safety concerns, such as its potential cytotoxicity and immunosuppressive effects.
Orientations Futures
There are several future directions for the study of 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide, including:
1. Further investigation of the mechanism of action of 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide, particularly its interactions with specific receptors and ion channels in the nervous system.
2. Development of 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide derivatives with improved potency, selectivity, and pharmacokinetic properties for specific therapeutic applications.
3. Exploration of the potential applications of 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide in other scientific fields, such as immunology and oncology.
4. Investigation of the safety and toxicity profile of 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide in preclinical and clinical studies.
5. Development of new synthetic methods for the production of 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide and its derivatives, with improved yield and scalability.
Conclusion
In conclusion, 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide, or 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide, is a synthetic compound that has been widely studied for its potential applications in various scientific fields. The synthesis method of 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide involves the reaction of 3-(chloromethyl)thiophene with 2-methyl-2-phenylmorpholine-4-carboxylic acid in the presence of a base. 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has been shown to have various scientific research applications, including medicinal chemistry, pharmacology, and neuroscience. The mechanism of action of 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide involves the modulation of certain receptors and ion channels in the nervous system. 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has several advantages for lab experiments, but also has some limitations and potential safety concerns. There are several future directions for the study of 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide, including further investigation of its mechanism of action, development of 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide derivatives, exploration of its potential applications in other scientific fields, and investigation of its safety and toxicity profile.
Méthodes De Synthèse
The synthesis of 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide involves the reaction of 3-(chloromethyl)thiophene with 2-methyl-2-phenylmorpholine-4-carboxylic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization with a suitable solvent such as ethanol or methanol. The yield of 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Propriétés
IUPAC Name |
2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-17(15-5-3-2-4-6-15)13-19(8-9-21-17)16(20)18-11-14-7-10-22-12-14/h2-7,10,12H,8-9,11,13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDWZAKPYDUPIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)NCC2=CSC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2-Azaspiro[5.5]undec-9-en-2-yl)-2-oxoethyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6627622.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B6627624.png)

![2-[[[(E)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6627629.png)
![2-cyclopentyloxy-N-[3-fluoro-4-(4-methylpyrazol-1-yl)phenyl]butanamide](/img/structure/B6627636.png)
![2-(4-cyanophenyl)-2-[[4-(N-ethylanilino)phenyl]methylamino]acetamide](/img/structure/B6627643.png)
![2-(3,4-difluorophenyl)-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B6627658.png)

![[6-(4-Bromopyrazol-1-yl)pyridazin-3-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B6627674.png)
![2-(3,4-difluorophenyl)-N-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B6627675.png)
![4-(9-Propan-2-yl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)piperidin-2-one](/img/structure/B6627693.png)

![2-(3,4-difluorophenyl)-N-[2-(1,3-thiazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B6627716.png)
